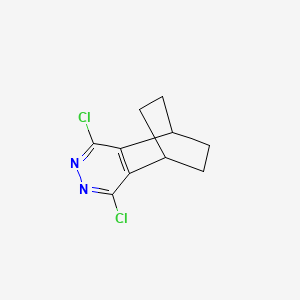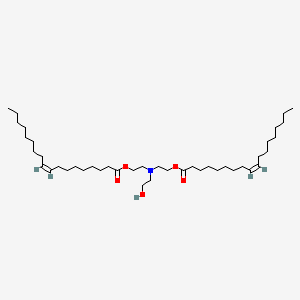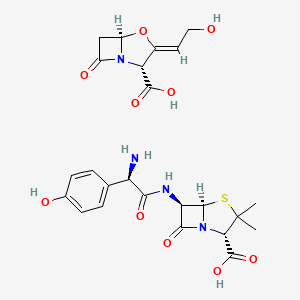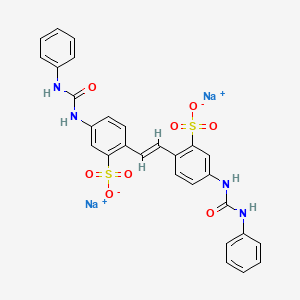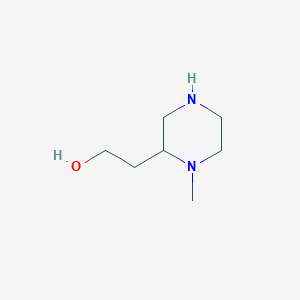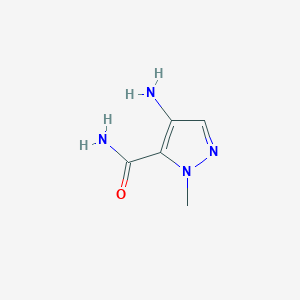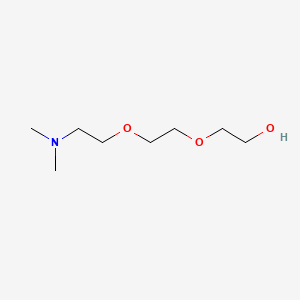
3,4-二氨基苯硫醇
描述
3,4-Diaminobenzenethiol: is an organic compound characterized by the presence of two amino groups and a thiol group attached to a benzene ring. This compound is notable for its applications in various fields, particularly in the synthesis of gold nanoparticles and in the detection of heavy metal ions such as copper ions .
科学研究应用
3,4-Diaminobenzenethiol has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of gold nanoparticles for colorimetric detection of metal ions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
Target of Action
The primary target of 3,4-Diaminobenzenethiol is copper ions (Cu2+) in water . Copper ions play a crucial role in various biological processes, but a high concentration can cause metabolic disorders, developmental stagnation, and even death .
Mode of Action
3,4-Diaminobenzenethiol acts as a new ligand for gold nanoparticles . It interacts with its target, copper ions, in water, leading to changes that can be detected through a colorimetric assay . This interaction results in well-defined peaks that are proportional to the concentration of the corresponding copper ions .
Biochemical Pathways
It’s known that the compound’s interaction with copper ions can lead to detectable changes in a colorimetric assay .
Pharmacokinetics
Its application in a colorimetric assay suggests that it has the ability to interact with copper ions in an aqueous environment .
Result of Action
The interaction of 3,4-Diaminobenzenethiol with copper ions results in well-defined peaks in a colorimetric assay, which are proportional to the concentration of the copper ions . The method has been shown to have high sensitivity and selectivity, with a recovery range of 92–109% .
Action Environment
The action of 3,4-Diaminobenzenethiol is influenced by the presence of copper ions in water . The compound’s efficacy in detecting copper ions suggests that it is stable in an aqueous environment . .
生化分析
Biochemical Properties
3,4-Diaminobenzenethiol plays a significant role in biochemical reactions, particularly as a ligand for gold nanoparticles used in the colorimetric determination of copper ions . It interacts with various enzymes and proteins, facilitating the detection of copper ions in water with high sensitivity and selectivity . The compound’s interaction with gold nanoparticles enhances its ability to bind with copper ions, leading to well-defined peaks proportional to the concentration of copper ions .
Cellular Effects
3,4-Diaminobenzenethiol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by interacting with specific biomolecules, leading to changes in cellular activities . The compound’s ability to bind with gold nanoparticles and copper ions suggests its potential impact on cellular signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3,4-Diaminobenzenethiol involves its binding interactions with biomolecules, particularly gold nanoparticles and copper ions . This binding facilitates the rapid detection of copper ions in water, demonstrating high sensitivity and selectivity . The compound’s interaction with gold nanoparticles enhances its ability to detect copper ions, leading to significant changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Diaminobenzenethiol change over time, particularly in terms of stability and degradation . The compound has been shown to maintain its stability and effectiveness in detecting copper ions over a specific period . Long-term studies have demonstrated its potential for sustained use in various biochemical applications .
Dosage Effects in Animal Models
The effects of 3,4-Diaminobenzenethiol vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased sensitivity and selectivity in detecting copper ions . At very high doses, potential toxic or adverse effects may be observed .
Metabolic Pathways
3,4-Diaminobenzenethiol is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities . The compound’s role in these pathways includes its interaction with gold nanoparticles and copper ions, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3,4-Diaminobenzenethiol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, enhancing its effectiveness in detecting copper ions .
Subcellular Localization
The subcellular localization of 3,4-Diaminobenzenethiol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns affect the compound’s activity and function, particularly in its interactions with gold nanoparticles and copper ions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobenzenethiol typically involves a three-step process starting from o-nitroaniline. The steps include:
Nitration: o-nitroaniline is nitrated to form 4-nitro-2-nitroaniline.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Thiol Formation:
Industrial Production Methods: Industrial production methods for 3,4-diaminobenzenethiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3,4-Diaminobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions under acidic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
相似化合物的比较
- 2,3-Diaminophenol
- 3,4-Diaminophenol
- 4-Methoxy-1,2-diaminobenzene
- 2,3-Diaminobenzoic acid
- 3,4-Diaminobenzoic acid
Comparison: 3,4-Diaminobenzenethiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications involving metal ion detection and nanoparticle synthesis, where strong covalent bonding with metals is required .
属性
IUPAC Name |
3,4-diaminobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXQABNVPCVWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462182 | |
| Record name | 3,4-diaminobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655247-00-0 | |
| Record name | 3,4-diaminobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



